molecular formula C8H13N3 B3354315 2-(pyrrolidin-1-ylmethyl)-1H-imidazole CAS No. 58610-69-8

2-(pyrrolidin-1-ylmethyl)-1H-imidazole

Cat. No.: B3354315
CAS No.: 58610-69-8
M. Wt: 151.21 g/mol
InChI Key: GBPJHTQKCQYVFX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)-1H-imidazole (CAS 58610-69-8) is a nitrogen-containing heterocyclic compound with the molecular formula C 8 H 13 N 3 and a molecular weight of 151.21 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research for the development of novel compounds . It is offered with a high purity grade of 99% and is typically supplied in industrial-grade packaging . Researchers can procure this material from multiple verified global suppliers to ensure a reliable material stream for their projects . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-6-11(5-1)7-8-9-3-4-10-8/h3-4H,1-2,5-7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPJHTQKCQYVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468059
Record name 2-(pyrrolidin-1-ylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-69-8
Record name 2-(pyrrolidin-1-ylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Transformation of 2 Pyrrolidin 1 Ylmethyl 1h Imidazole

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of 2-(pyrrolidin-1-ylmethyl)-1H-imidazole fundamentally relies on the availability of functionalized pyrrolidine (B122466) and imidazole (B134444) precursors. A common and effective strategy begins with commercially available or readily synthesized pyrrolidine derivatives, which are then elaborated.

Proline and its derivatives are primary starting materials for creating the pyrrolidine motif. nih.gov For instance, (S)-prolinol, which can be prepared by the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), serves as a key chiral precursor. nih.gov The hydroxyl group of prolinol can be protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during subsequent synthetic steps. This protection strategy is crucial for improving yield and ensuring compatibility with various reagents. nih.gov

Another approach involves the use of γ-butyrolactone (GBL). Through lactamization with primary amines, N-substituted pyrrolidin-2-ones can be generated. researchgate.net These intermediates can then be further modified to introduce the necessary functional groups for the subsequent imidazole ring formation.

Intermediate derivatization often focuses on creating a reactive handle on the pyrrolidine precursor that facilitates the construction of the imidazole ring. A pivotal strategy involves the oxidation of the primary alcohol in N-protected prolinol. Using an oxidizing agent such as Dess-Martin periodinane, the alcohol is converted to the corresponding aldehyde. This aldehyde is a crucial intermediate as it can directly participate in condensation reactions to form the imidazole core. nih.gov

Table 1: Common Precursors for Pyrrolidine Ring Synthesis

Precursor Description Reference
L-Proline A naturally occurring amino acid, often used as a chiral starting material. nih.gov
(S)-Prolinol Derived from the reduction of L-proline, providing a chiral hydroxymethyl-pyrrolidine scaffold. nih.gov
γ-Butyrolactone (GBL) Used to synthesize pyrrolidine-2-one derivatives through lactamization. researchgate.net

Direct Synthesis Methodologies for the Imidazole Core with Pyrrolidine Moiety

Direct synthesis methods aim to construct the imidazole ring system from a pyrrolidine-containing fragment in a single or multi-step, one-pot procedure. These methodologies are prized for their efficiency.

A prominent example involves a multi-component condensation reaction analogous to the Debus-Radiszewski imidazole synthesis. nih.gov In a well-documented route, an N-protected pyrrolidine-2-carboxaldehyde (derived from the oxidation of N-protected prolinol) is reacted with glyoxal (B1671930) in the presence of ammonia. nih.gov This condensation efficiently assembles the imidazole ring, directly attaching it to the pyrrolidin-2-yl-methyl position. The use of methanol (B129727) as a solvent is common in this transformation. nih.gov

Alternative strategies adapt classical imidazole syntheses. The Wallach synthesis, for example, could theoretically be adapted by reacting an appropriate N-substituted pyrrolidine with phosgene (B1210022) or its equivalents, although this is less commonly cited for this specific target. nih.gov More modern approaches utilize transition-metal-catalyzed C-H functionalization or post-Ugi cascade reactions to build complex pyrrole-imidazole systems, which could be conceptually applied to the synthesis of this compound. researchgate.net Another method involves the reaction of pyrrolidine with acetylenedicarboxylate (B1228247) and subsequent steps of hydroamination, azidation, and cyclization to form a dihydropyrrolo[1,2-a]imidazole structure, demonstrating the versatility of pyrrolidine in building fused imidazole systems. nih.gov

Enantioselective Synthesis and Chiral Induction Approaches

Achieving enantioselectivity is critical when synthesizing molecules for biological applications. For this compound, chirality can be introduced at the C2 position of the pyrrolidine ring.

The most straightforward approach to enantioselective synthesis is to begin with a chiral precursor, a strategy known as a chiral pool synthesis. Using enantiomerically pure (S)-proline or (R)-proline as the starting material ensures that the stereochemistry of the pyrrolidine ring is set from the outset and carried through the synthetic sequence. nih.gov For example, the synthesis starting from (S)-prolinol naturally leads to the (S)-enantiomer of the final product. nih.gov Similarly, complex chiral pyrrolidines can be synthesized from starting materials like 2,3-O-iso-propylidene-D-erythronolactol. nih.gov

Another strategy involves chiral induction, where a chiral auxiliary or catalyst directs the formation of a specific stereoisomer. For instance, in related syntheses, chiral BINOL-derived phosphoric acids have been used to catalyze enantioselective cycloadditions to form chiral pyrrole-containing structures. nih.gov While not directly reported for the title compound, this methodology represents a potential route for asymmetric synthesis. The condensation of a prochiral aldehyde with a chiral sulfinamide, followed by nucleophilic addition and removal of the auxiliary, is another powerful method for establishing stereocenters in related amine syntheses. youtube.com

Post-Synthetic Modifications and Functionalization of the Core Structure

Once the this compound core is assembled, it can be further modified to generate a library of derivatives. These modifications can target the imidazole ring, the pyrrolidine ring, or the methylene (B1212753) linker.

Alkylation Reactions

The imidazole ring contains a secondary amine (N-H) at the N1 position which is readily alkylated. This reaction is typically performed by deprotonating the imidazole with a suitable base, followed by the addition of an alkylating agent. researchgate.net Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), while solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used. researchgate.netresearchgate.netresearchgate.net The alkylating agent is typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.netgoogle.com Microwave-assisted alkylation has also been shown to be a rapid and efficient method. researchgate.net

Table 2: Conditions for N1-Alkylation of the Imidazole Ring

Base Solvent Alkylating Agent Temperature Reference
Sodium Hydride (NaH) Tetrahydrofuran (THF) Alkyl Halide Room Temp. to Reflux researchgate.netresearchgate.net
Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) Alkyl Halide 0 °C to Room Temp. researchgate.net

Reduction Reactions

Reduction reactions can be employed to modify substituents on the core structure. For example, if a nitro group were introduced onto the imidazole ring, it could be reduced to an amino group using standard catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents. This amino group can then serve as a handle for further functionalization. While specific examples for the title compound are sparse in the literature, the reduction of nitroimidazole derivatives is a well-established transformation. researchgate.net Additionally, if the synthesis involves a pyrrolidin-2-one intermediate, the ketone can be reduced. Care must be taken, as some functional groups are sensitive to reduction conditions. nih.gov

Introduction of Various Substituents for Derivative Generation

A wide array of substituents can be introduced to create diverse derivatives.

On the Imidazole Ring: Halogenation, particularly bromination, of the imidazole ring at the C4 or C5 positions can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov A more advanced technique for functionalization is lithiation. By first protecting the imidazole nitrogen and another position (e.g., with a chloro group at C2), the C5 position can be selectively lithiated with a strong base like n-butyllithium. The resulting organolithium species can then react with various electrophiles to introduce a range of substituents. researchgate.net

On the Pyrrolidine Ring: If the pyrrolidine ring contains a ketone (a pyrrolidinone), it can undergo reactions at the alpha-carbon or be used in condensation reactions. The nitrogen of the pyrrolidine itself, being a secondary amine in the parent structure, is part of the linkage and not typically a site for simple substitution without breaking the C-N bond. However, in related systems, the pyrrolidine nitrogen can be functionalized by introducing different aromatic rings. nih.gov

The introduction of hydrophilic groups, such as those containing hydroxyls, amines, or guanidinium (B1211019) moieties, can be accomplished via post-synthetic modification, a strategy used to improve properties like aqueous solubility in related pyrrolidinyl structures. nih.gov

Catalytic Methods in Synthesis

The principal route for the synthesis of this compound is the Mannich reaction. This versatile three-component condensation reaction involves an acidic proton-containing substrate (imidazole), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine). researchgate.netnih.govacademicjournals.org The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde (B43269) and pyrrolidine, which is then attacked by the nucleophilic imidazole ring.

The Mannich reaction is frequently catalyzed by acids. academicjournals.org The acid serves to facilitate the formation of the reactive iminium ion intermediate. While a variety of acids can be employed, the choice of catalyst can significantly influence the reaction rate and yield. Both Brønsted and Lewis acids have been explored in the context of Mannich reactions. For instance, mineral acids like hydrochloric acid are commonly used. academicjournals.org Organic acids have also been shown to be effective. In related syntheses of β-aminoketones via the Mannich reaction, a range of catalysts have been investigated, including 2,3-dibromosuccinic acid, which has been demonstrated as an efficient and homogenous catalyst in an environmentally benign solvent like ethanol. researchgate.net

In addition to traditional acid catalysis, more advanced catalytic systems have been developed to improve the efficiency and selectivity of Mannich-type reactions. For example, organocatalysts, such as those based on pyrrolidine derivatives, have been successfully used to catalyze Mannich reactions, often providing excellent stereoselectivity in asymmetric syntheses. nih.govresearchgate.net While the synthesis of the achiral this compound does not require stereocontrol, the principles of organocatalysis, particularly the activation of substrates through hydrogen bonding, can be relevant for achieving high efficiency.

The synthesis of related imidazole-containing Mannich bases has been reported without the use of a traditional catalyst, relying on the inherent reactivity of the components, sometimes with the aid of heat. researchgate.net However, for efficient and high-yielding synthesis, a catalyst is generally preferred. The selection of the catalyst is a critical parameter that is often optimized to achieve the desired outcome.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

Solvent Selection: The solvent plays a crucial role in the Mannich reaction by influencing the solubility of the reactants and stabilizing the charged intermediates. Protic solvents such as ethanol, methanol, and water are commonly employed. academicjournals.org Ethanol, often used in combination with dioxane, has been reported as a suitable solvent for the synthesis of similar Mannich bases derived from imidazoles, leading to moderate to good yields. farmaceut.org In some instances, greener and more unconventional solvent systems like deep eutectic solvents (DESs) have been explored for the synthesis of related 2-aminoimidazoles, demonstrating the potential for more environmentally friendly processes. mdpi.com

Temperature and Reaction Time: The reaction temperature and duration are interdependent parameters that need to be optimized. While some Mannich reactions can proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. nih.govresearchgate.net For example, the synthesis of certain Mannich bases from 2-methyl-4-nitro-imidazole was carried out by stirring the reaction mixture overnight, implying a prolonged reaction time at ambient or slightly elevated temperatures. farmaceut.org Optimization studies on related reactions have shown that increasing the temperature can significantly reduce the reaction time. For instance, in the synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives, the effect of temperature on the reaction yield was studied, highlighting the importance of this parameter.

Stoichiometry of Reactants: The molar ratio of imidazole, formaldehyde, and pyrrolidine is another critical factor. Often, formaldehyde is used in a slight excess to ensure the complete conversion of the amine to the iminium ion. The stoichiometry needs to be carefully controlled to minimize the formation of by-products.

Yield Enhancement: Research into the synthesis of related imidazole derivatives provides insights into strategies for yield enhancement. For example, in the synthesis of 2-nitro-1-vinyl-1H-imidazole, the stoichiometry of the alkylating agent was optimized to maximize the yield of the desired product. mdpi.com Similarly, for the synthesis of this compound, a systematic variation of the aforementioned parameters would be necessary to achieve the highest possible yield.

The following data tables, based on findings for analogous Mannich reactions involving imidazoles, illustrate how the choice of reactants and conditions can influence the yield.

Table 1: Influence of Amine Structure on the Yield of Mannich Bases from 2-Methyl-4-nitro-imidazole

This table is representative of yields obtained in the synthesis of related Mannich bases and illustrates the effect of the amine component on the reaction outcome. farmaceut.org

EntryAmineSolventYield (%)
1MorpholineEthanol/Dioxane78
2PiperidineEthanol/Dioxane75
3N-MethylpiperazineEthanol/Dioxane72
4DiethylamineEthanol/Dioxane68

Table 2: Optimization of Reaction Conditions for a Related Imidazole Synthesis

This table illustrates a typical approach to optimizing reaction conditions, in this case for the synthesis of 2-aminoimidazoles in different solvent systems. mdpi.com

EntrySolventTemperature (°C)Time (h)Yield (%)
1Choline chloride/Glycerol (DES)80483
2Tetrahydrofuran (THF)Reflux1281
3EthanolReflux1276
4Water1002445

These tables underscore the importance of systematic optimization of reaction conditions to enhance the yield and efficiency of the synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR, 2D NMR)

Detailed ¹H-NMR and ¹³C-NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are essential for confirming the connectivity of the atoms within the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would further verify the structural assignments. However, no specific NMR spectra or data tables for 2-(pyrrolidin-1-ylmethyl)-1H-imidazole are available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data would provide the exact molecular weight and offer insights into the compound's fragmentation pattern, which is crucial for confirming its elemental composition and structural features. While the predicted monoisotopic mass for a related compound, 2-methyl-1-(pyrrolidin-2-ylmethyl)-1h-imidazole, is available, specific experimental mass spectrometry data for this compound, including the molecular ion peak (M+) and major fragment ions, could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum is used to identify the characteristic functional groups present in a molecule. For this compound, this would include stretching and bending vibrations for N-H (imidazole), C-H (aliphatic and aromatic), C=N, and C-N bonds. No experimentally obtained IR spectra or peak tables are publicly accessible for this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is a fundamental method for verifying its empirical formula. Reports containing the results of elemental analysis for this compound were not found.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography would offer definitive proof of the three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and information about its crystal packing. There are no published crystal structures for this compound in crystallographic databases.

Computational Chemistry and in Silico Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug design for predicting the interaction between a small molecule ligand and a protein target.

While numerous studies have performed molecular docking on various imidazole (B134444) and pyrrolidine (B122466) derivatives against a wide range of biological targets, specific data for 2-(pyrrolidin-1-ylmethyl)-1H-imidazole is not available. Research on related structures often reveals interactions with key enzymes and receptors, but these findings cannot be directly extrapolated to the title compound due to the high structural specificity of ligand-protein interactions.

Protein-Ligand Binding Affinity Prediction

There are no published studies detailing the protein-ligand binding affinity predictions for this compound. Such studies would typically report binding energies (e.g., in kcal/mol) against specific protein targets, which are essential for ranking potential drug candidates.

Identification of Key Interacting Residues and Binding Sites

Without specific docking studies, the key amino acid residues and binding site features that would interact with this compound remain hypothetical. Analysis of similar, but not identical, molecules in protein binding pockets suggests that the imidazole nitrogen atoms could act as hydrogen bond acceptors, while the pyrrolidine ring could engage in hydrophobic or van der Waals interactions. However, this is speculative and not based on specific computational data for the compound .

Evaluation of Binding Modes and Conformations

The evaluation of binding modes and conformational analysis of this compound within a protein active site has not been reported. This type of analysis is crucial for understanding the precise orientation of the ligand and ensuring a favorable interaction for biological activity.

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular stability, reactivity, and other physicochemical characteristics.

Electronic Structure Properties

Specific DFT calculations detailing the electronic structure properties of this compound are not found in the literature. Such studies would typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com For related imidazole derivatives, this energy gap has been used to infer bioactivity, with a larger gap often indicating higher stability. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how a molecule will interact with biological targets or other reagents. researchgate.net For instance, in other heterocyclic compounds, MEP analysis has been used to understand intermolecular interactions and potential sites for metabolic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful method for observing the time-dependent behavior of molecules, providing insights into their conformational flexibility, interaction with solvents, and binding to biological macromolecules. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, thus revealing the intricate dance of molecular life.

For a molecule like this compound, an MD simulation could elucidate several key features. The simulation would track the rotational freedom around the bond connecting the pyrrolidine and imidazole rings, identifying the most stable conformations and the energy barriers between them. Furthermore, in an aqueous environment, MD can map the hydration shell around the molecule, highlighting which nitrogen atoms on the imidazole ring are more likely to act as hydrogen bond acceptors and the potential for the pyrrolidinyl group to interact with water.

While specific MD studies on this compound are not prominent in the literature, research on related benzimidazole (B57391) derivatives has utilized these techniques. For instance, studies have investigated the interaction of such compounds with DNA, where MD simulations revealed the stability and preferred modes of binding, such as intercalation. researchgate.net These simulations often involve calculating parameters like the root mean square deviation (RMSD) to assess the stability of the system over time and the root mean square fluctuation (RMSF) to pinpoint flexible regions of the molecule.

Table 1: Representative Parameters from MD Simulations of Related Heterocyclic Compounds

ParameterValue/ObservationSignificance for this compound (Hypothetical)
RMSD of LigandLow and stable after equilibrationIndicates the molecule maintains a stable conformation in its environment.
RMSF of Pyrrolidine RingHigher than imidazole ringSuggests the pyrrolidine moiety may exhibit greater conformational flexibility.
Radial Distribution Function (g(r)) of Water Around Imidazole NitrogensPeaks at ~2-3 ÅShows the formation of a structured hydration shell and potential hydrogen bonding sites.

Note: This table is illustrative and based on general principles of MD simulations, as direct data for the specified compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. japsonline.com By identifying key molecular descriptors—physicochemical properties, steric and electronic features—that influence activity, QSAR models can predict the potency of new, untested molecules. nih.gov

For this compound, a QSAR study would typically involve a dataset of imidazole derivatives with known activity against a specific biological target, such as an enzyme or receptor. nih.gov The process involves:

Data Collection: Assembling a series of imidazole-containing compounds with measured biological activity (e.g., IC50 values). researchgate.net

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), polar surface area, and various topological and electronic indices.

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) to build a mathematical model relating the descriptors to the activity. nih.govbrieflands.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. japsonline.com

Studies on imidazole-containing farnesyltransferase inhibitors have demonstrated the utility of QSAR. nih.gov These models revealed that descriptors related to the volume, shape, and polarity of the molecules were crucial for their inhibitory activity. nih.gov For this compound, a QSAR model might highlight the importance of the pyrrolidine ring's size and the electronic properties of the imidazole core for a given biological effect.

Table 2: Common Molecular Descriptors in QSAR Studies and Their Relevance

Descriptor ClassExample DescriptorPotential Influence on Activity
Electronic Dipole MomentGoverns polar interactions and solubility.
Steric Molecular VolumeInfluences how the molecule fits into a binding site.
Topological Balaban Index (J)Describes the branching and shape of the molecule. researchgate.net
Hydrophobicity LogPAffects membrane permeability and transport to the target site. researchgate.net

Chemoinformatics and Database Mining

Chemoinformatics involves the use of computational methods to analyze large chemical datasets, enabling researchers to identify trends, relationships, and novel compounds of interest. Database mining of chemical libraries like PubChem, ChEMBL, and ZINC can provide a wealth of information about a compound and its structural analogs.

A chemoinformatics analysis of this compound would begin with a search for the compound itself, retrieving basic information such as its molecular formula (C9H15N3), InChIKey, and predicted properties like XlogP. While experimental data may be sparse, predicted data from various sources can offer initial insights.

More powerfully, one can perform similarity and substructure searches to identify related compounds. This can reveal:

Patented Chemical Space: Identifying patents that include this scaffold can suggest its potential applications.

Bioactivity Data: Finding structurally similar compounds with known biological activities can lead to hypotheses about the potential targets of this compound. For example, many imidazole derivatives are known to have antimicrobial or anticancer properties. mdpi.comnih.gov

Synthetic Pathways: Analyzing related structures can suggest viable synthetic routes for the compound of interest.

Database mining has shown that the imidazole moiety is a core component in numerous compounds with a wide range of biological activities, from antifungal to antihypertensive agents. nih.gov This underscores the value of the imidazole scaffold in medicinal chemistry.

Table 3: Chemoinformatics Data for this compound and Related Structures

Data PointInformation for this compoundInsights from Database Mining of Analogs
Molecular Formula C9H15N3-
Predicted XlogP ~0.5Indicates good aqueous solubility. nih.gov
Known Biological Activities Limited public dataAnalogs show antimicrobial, antiprotozoal, and kinase inhibitory activity. nih.govresearchgate.net
Structural Alerts Imidazole ringCan be a flag for potential hERG channel binding or metabolic liabilities.

In Vitro Biological Target Interaction and Mechanistic Studies

Enzyme Modulation Studies

There is currently no available research data on the direct inhibitory activity of 2-(pyrrolidin-1-ylmethyl)-1H-imidazole against FMS-like tyrosine kinase 3 (FLT3) or other kinases. While some complex heterocyclic compounds incorporating imidazole (B134444) or pyrrolidine (B122466) moieties have been investigated as FLT3 inhibitors, studies focusing specifically on this compound have not been identified. drugbank.comnih.govuniversiteitleiden.nlnih.govresearchgate.net

Specific studies on the protease inhibitory activity of this compound are not available in the current literature. However, it is known that imidazole, the core heterocyclic structure of this compound, can exhibit inhibitory effects on certain proteases. For instance, general studies have shown that imidazole at concentrations greater than 5mM can decrease the cleavage efficiency of the Tobacco Etch Virus (TEV) protease. promega.com This suggests a potential for imidazole-containing compounds to interact with the active sites of proteases, although specific data for this compound is lacking.

Research has identified that analogs of this compound are potent and selective inhibitors of heme oxygenase (HO) isozymes. nih.govmerckmillipore.com Specifically, studies on a series of 1,2-disubstituted benzimidazoles, which share the 2-(pyrrolidin-1-ylmethyl) moiety, have highlighted their significant inhibitory effects, particularly on HO-2. nih.govresearchgate.net

The lead compound in this class, clemizole (B1669166), which is 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, emerged from a screening library as a selective HO-2 inhibitor. researchgate.net This discovery prompted the synthesis and evaluation of several analogs to explore the structure-activity relationship. Many of these compounds demonstrated high potency and selectivity for the constitutive HO-2 isozyme over the inducible HO-1 isozyme. nih.govmerckmillipore.com This selective inhibition of HO-2 is a significant finding, as this isozyme is abundant in the brain and testes. researchgate.net

The inhibitory data for clemizole and a related analog are presented in the table below, showcasing their selectivity for HO-2.

Table 1: Heme Oxygenase Inhibition by Clemizole and Related Analog

Compound R Group (at N-1) HO-1 IC50 (µM) HO-2 IC50 (µM) Selectivity Index (HO-1/HO-2)
Clemizole 4-chlorobenzyl >100 12.0 ± 1.0 >8.3
Analog Cyclohexyl-CH2 >100 6.0 ± 1.0 >16.7

Data sourced from Bioorganic & Medicinal Chemistry. researchgate.net

The data indicates that the 2-(pyrrolidin-1-ylmethyl) group is a key pharmacophoric feature for HO-2 inhibition within this series of compounds. The development of these selective HO-2 inhibitors provides valuable pharmacological tools for studying the distinct physiological roles of the HO isozymes. researchgate.net

There are no specific studies on the sirtuin inhibitory activity of this compound. Research on sirtuin inhibition by imidazole-based compounds has focused on other derivatives. For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) has been identified as a potential inhibitor of sirtuins, particularly showing a strong inhibitory effect on nuclear sirtuins like SIRT1 and SIRT6. frontiersin.orgresearchgate.net However, these findings are not directly transferable to this compound due to structural differences.

Currently, there is no published research investigating the inhibitory effects of this compound on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While various imidazole derivatives have been explored as potential COX and LOX inhibitors, no data is available for this specific compound. nih.govsemanticscholar.org

No studies have been reported in the scientific literature regarding the in vitro inhibitory activity of this compound against dipeptidyl peptidase 4 (DPP4). The development of DPP4 inhibitors has primarily focused on other classes of compounds, such as cyanopyrrolidides and xanthine-based derivatives. nih.gov

Dihydrofolate Reductase (DHFR) Affinity

Dihydrofolate Reductase (DHFR) is a crucial enzyme in folate metabolism, making it a target for various therapeutic agents. However, based on available scientific literature, there are no specific studies detailing the direct binding affinity or inhibitory activity of this compound towards DHFR. Research into DHFR inhibitors has primarily focused on other chemical scaffolds, such as 2,4-diaminopyrimidine (B92962) and 2,4-diaminoquinazoline derivatives, which have shown low-micromolar competitive inhibition of the enzyme from sources like Leishmania chagasi. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.net Despite the importance of NAPE-PLD as a therapeutic target, there is currently no published research evaluating the inhibitory effect of this compound on this enzyme. The development of NAPE-PLD inhibitors is an active area of research, with identified compounds including the quinazoline (B50416) sulfonamide derivative ARN19874 and the more recent brain-active inhibitor LEI-401. nih.govscispace.comrsc.org These inhibitors have different chemical structures, and studies on them have helped to elucidate the role of NAPE-PLD in various physiological processes. researchgate.net

Receptor Binding and Modulation Studies

Neurotransmitter Receptor Interactions

While direct studies on the interaction of this compound with specific neurotransmitter receptors are not detailed in the available literature, related chemical structures have been investigated for such activities. For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), which contain a pyrrolidine moiety, have been identified as selective inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters with minimal effect on serotonin (B10506) transport. nih.gov Furthermore, derivatives of 2-phenyl-1H-benzo[d]imidazole, a structurally similar core, have been explored as positive allosteric modulators of the α1β2γ2GABA-A receptor. nih.gov These findings suggest that the pyrrolidine and imidazole-like scaffolds are promising for interacting with neurotransmitter systems, although the specific profile of this compound remains to be characterized.

Histamine (B1213489) H3 Receptor Binding

The imidazole ring is a well-established core component for ligands targeting the histamine H3 receptor, a presynaptic autoreceptor that modulates neurotransmitter release. nih.govnih.gov Many potent H3 receptor agonists are imidazole-based, such as (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. nih.gov Conversely, novel substituted pyrrolidines have been developed as high-affinity histamine H3 receptor antagonists. documentsdelivered.com Given that this compound possesses both the key imidazole pharmacophore and a pyrrolidine group, it represents a structure of potential interest for H3 receptor modulation. However, specific binding affinity data (such as Ki or IC50 values) for this compound at the H3 receptor are not available in the current body of scientific literature.

Transient Receptor Potential Cation Channel (TRPC5) Inhibition

The Transient Receptor Potential Cation Channel 5 (TRPC5) has emerged as a therapeutic target for conditions like chronic kidney disease. nih.gov Research into TRPC5 inhibitors has led to the exploration of the 2-aminobenzimidazole (B67599) scaffold. nih.govresearchgate.net Specifically, a series of 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles, which are structurally analogous to this compound, have been identified as potent and selective TRPC5 inhibitors. nih.govresearchgate.net

In these studies, the 2-(pyrrolidin-1-yl) substitution on the benzimidazole (B57391) core was found to be a key feature for potent inhibition. The exploration of this scaffold has culminated in the discovery of potent and selective inhibitors, demonstrating the importance of this chemical motif for TRPC5 channel modulation. nih.govresearchgate.net

Table 1: TRPC5 Inhibition by Benzimidazole Analogs

Compound R Group (at position 1) TRPC5 IC50 (µM)
16a Methyl 1.3
16f 2,2,2-Trifluoroethyl 0.016
16g Cyclopropylmethyl 0.021

Data sourced from studies on 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles, which are structural analogs of the subject compound. nih.gov

Adenosine (B11128) Receptor Antagonism (e.g., A2B)

Adenosine receptors, particularly the A2B subtype, are targets for inflammatory conditions and cancer immunotherapy. nih.govmdpi.com The development of selective A2B receptor antagonists has focused on various chemical classes, including substituted xanthines, 2-aminopyridines, and N-heteroaryl bipyrimidines. nih.govmdpi.com There is no information in the reviewed literature to suggest that this compound has been investigated as an antagonist for any adenosine receptor subtype, including A2B. The current research landscape for A2B antagonists is dominated by scaffolds structurally distinct from the imidazole-pyrrolidine combination. mdpi.com

Cellular Pathway Modulation

Anti-proliferative Activity in Cell Lines

Derivatives of this compound have demonstrated notable anti-proliferative effects across various in vitro cell line studies. The inhibitory activity is often concentration-dependent. For instance, certain pyrrolidine-derived compounds have shown anti-proliferative effects on cell lines such as DLD-1 and CCD-18CO. researchgate.net Similarly, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, significantly inhibited the replication of tumor cell lines without exerting significant cytotoxic effects on normal human dermal fibroblasts and keratinocytes. mdpi.com The mechanism for RDS 60 involves blocking the cell cycle in the G2/M phase and inducing apoptosis. mdpi.com

Other studies on pyrimidin-4-yl-1H-imidazol-2-yl derivatives also report anti-proliferative activities. nih.gov Compound 7a, a member of this series, exhibited potent activities with IC₅₀ values of 0.62 and 4.49 μM in two different human solid tumor cell lines. nih.gov Furthermore, novel pyrrole (B145914) hydrazones have been investigated, with compound 1C showing selectivity and an IC₅₀ value of 44.63 ± 3.51 μM. nih.gov Its cytotoxic effect is linked to the induction of apoptosis and cell cycle arrest in the S phase. nih.gov Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been identified as promising anti-proliferative agents, with some compounds showing EC₅₀ values between 2.5 and 20.2 µM against selected cell lines. mdpi.com

Table 1: Anti-proliferative Activity of Imidazole and Pyrrolidine Derivatives in Cell Lines

Compound/Derivative ClassObserved EffectActivity Metric (IC₅₀/EC₅₀)Reference
Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a)Inhibition of cell proliferation0.62 µM and 4.49 µM nih.gov
(1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60)Inhibition of replication, G2/M cell cycle arrest, apoptosis inductionNot specified mdpi.com
Diphenylamine-pyrrolidin-2-one-hydrazonesInhibition of cell proliferation2.5–20.2 µM mdpi.com
Pyrrole hydrazone (1C)Inhibition of proliferation, S phase cell cycle arrest, apoptosis induction44.63 ± 3.51 µM nih.gov
Pyrrolidine derivativesInhibition of cell proliferationNot specified researchgate.net

Antimicrobial Mechanisms against Specific Microorganisms (Bacteria, Fungi, Mycobacteria)

The imidazole nucleus is a core component of many compounds with a broad spectrum of antimicrobial activity. mdpi.com The mechanisms of action are diverse and depend on the specific derivative and target microorganism.

Antibacterial Mechanisms: Nitroimidazole derivatives function as prodrugs that, under anaerobic conditions, are converted into a short-lived nitro radical anion. nih.gov This radical species inhibits DNA synthesis and causes strand breaks, leading to bacterial cell death. nih.gov The antibacterial activity of imidazole and imidazolium (B1220033) salts is also linked to their lipophilicity, which can be modulated by different hydrophobic substituents. mdpi.com These cationic compounds, particularly imidazolium salts, are thought to interact electrostatically with the negatively charged surfaces of bacterial cells. researchgate.netmdpi.com This interaction disrupts the cell membrane's integrity, leading to the release of intracellular components and cell death. researchgate.netmdpi.com The length of the alkyl chain on the imidazolium ring can enhance this activity. researchgate.net Specific pyrrole-carboxylate derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL. nih.gov

Antifungal Mechanisms: In fungi, a primary mechanism for azole derivatives, including those with an imidazole core, is the inhibition of ergosterol (B1671047) synthesis. researchgate.net These compounds target and block the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for converting lanosterol to ergosterol. researchgate.net The depletion of ergosterol disrupts the structure and permeability of the fungal cell membrane. researchgate.net Some amide derivatives exhibit antifungal activity against Aspergillus flavus by binding to ergosterol and potentially inhibiting DNA synthesis through the inhibition of thymidylate synthase. scielo.br Bis-imidazole derivatives have shown moderate to good activity against Candida albicans and Candida glabrata.

Antimycobacterial Mechanisms: Beyond the general antibacterial actions, specific mechanisms against mycobacteria have been identified. The natural product Pyridomycin acts as a competitive inhibitor at the NADH-binding site of InhA, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov This mode of action is distinct from that of the frontline drug isoniazid, suggesting it could be effective against resistant strains. nih.gov

Table 2: Antimicrobial Mechanisms of Imidazole and Pyrrolidine Derivatives

Compound/Derivative ClassTarget MicroorganismMechanism of ActionReference
NitroimidazolesAnaerobic BacteriaProdrug activation to radical anion; DNA damage and synthesis inhibition. nih.gov
Imidazolium Cationic SaltsBacteria, FungiElectrostatic interaction with cell membrane, leading to rupture. researchgate.netmdpi.com
Azole DerivativesFungi (e.g., Candida spp.)Inhibition of ergosterol synthesis via CYP51 enzyme blockade. researchgate.net
PyridomycinMycobacterium tuberculosisCompetitive inhibition of the InhA enzyme at the NADH-binding site. nih.gov
Pyrrole-2-carboxylate DerivativeMycobacterium tuberculosis H37RvInhibition of growth (MIC = 0.7 µg/mL). nih.gov
Amide DerivativeAspergillus flavusBinds to ergosterol; possible inhibition of thymidylate synthase. scielo.br

Anti-inflammatory Mechanisms (In Vitro Models)

In vitro studies have revealed several pathways through which imidazole derivatives exert anti-inflammatory effects. A key mechanism involves the inhibition of enzymes central to the inflammatory cascade. For example, certain benzimidazole derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, aldose reductase, and phospholipase A2. nih.gov Some of these compounds exhibited IC₅₀ values lower than the standard anti-inflammatory drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay. nih.gov

Another significant target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the production of pro-inflammatory cytokines. nih.gov Novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have been developed as p38 MAP kinase inhibitors, with one compound (AA6) displaying a p38 kinase inhibitory IC₅₀ value of 403.57 ± 6.35 nM. nih.gov The anti-inflammatory potential of these compounds was also confirmed through an albumin denaturation assay. nih.gov

Furthermore, imidazole-containing compounds can modulate inflammatory signaling pathways such as the TLR-4/NF-κB pathway. researchgate.net By inhibiting this pathway, the expression of downstream target genes like inducible nitric oxide synthase (iNOS) is downregulated. researchgate.net Other identified mechanisms include the inhibition of the NLRP3 inflammasome, which is responsible for processing the pro-inflammatory cytokine IL-1β, and the inhibition of TNF-α and JNK pathways. researchgate.netacs.org

Table 3: In Vitro Anti-inflammatory Mechanisms of Imidazole Derivatives

Compound/Derivative ClassTarget/ModelObserved EffectActivity Metric (IC₅₀)Reference
Benzimidazole derivativesCOX enzymes, Aldose reductase, Phospholipase A2Enzyme inhibitionLower than ibuprofen (for some compounds) nih.gov
N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide (AA6)p38 MAP KinaseInhibition of kinase activity403.57 ± 6.35 nM nih.gov
Imidazole-5(4H)-one analogsCOX-1 & COX-2 (predicted)Binding predicted by molecular dockingMore potent than diclofenac (B195802) (in vivo) neliti.com
General Imidazole DerivativesTLR-4/NF-κB pathwayInhibition of signaling pathwayNot specified researchgate.net
General Imidazole DerivativesNLRP3 InflammasomeInhibition of inflammasome activationNot specified acs.org

Cytoprotective Activity in Oxidative Stress Models

Compounds containing pyrrolidine and imidazole moieties have demonstrated significant cytoprotective effects in various in vitro models of oxidative stress. The primary mechanism underlying this protection is their antioxidant capacity, which involves scavenging free radicals and modulating cellular antioxidant defense systems. researchgate.netnih.gov

N-pyrrolyl hydrazide-hydrazones, for example, have been identified as potent in vitro radical scavengers and have shown cytoprotective effects in cells damaged by hydrogen peroxide. nih.govresearchgate.net The antioxidant activity of these and other related derivatives has been quantified using standard assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govmdpi.com

A key cellular pathway implicated in the cytoprotective effects of these compounds is the Nrf2/HO-1 pathway. mdpi.com Activation of the transcription factor Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). mdpi.com In models of hypoxia/reoxygenation-induced stress, cinnamoyl imidazole was found to mitigate oxidative stress by increasing the activity of antioxidant enzymes like catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), while also preserving mitochondrial membrane potential. nih.gov Conversely, some nitroimidazole compounds can induce oxidative stress under aerobic conditions through a process of futile redox cycling, which generates reactive oxygen species and depletes intracellular antioxidants like glutathione. nih.gov

Table 4: Cytoprotective Activity of Imidazole and Pyrrolidine Derivatives in Oxidative Stress Models

Compound/Derivative ClassIn Vitro ModelMechanism/EffectReference
N-pyrrolyl hydrazide-hydrazonesH₂O₂-damaged cells; DPPH/ABTS assaysRadical scavenging; cytoprotection. nih.govnih.gov
Cinnamoyl imidazoleHypoxia/reoxygenation-induced H9C2 cellsIncreased antioxidant enzyme activity (Catalase, SOD, GSH-Px); preserved mitochondrial membrane potential. nih.gov
Methylnissolin-3-O-β-d-glucopyranoside (MNG)H₂O₂-induced stress in EA.hy926 cellsActivation of Nrf2/HO-1 and PI3K/Akt pathways. mdpi.com
1-methyl-2-nitroimidazoleAerobic cell cultureInduction of oxidative stress via futile redox cycling; generation of reactive oxygen species. nih.gov
Diphenylamine-pyrrolidin-2-one-hydrazonesChemical assaysEvaluated as potential antioxidant agents. mdpi.com

Structure Activity Relationship Sar Analysis

Impact of Imidazole (B134444) and Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The biological activity of compounds centered around the 2-(pyrrolidin-1-ylmethyl)-1H-imidazole core is significantly modulated by substitutions on both the imidazole and pyrrolidine rings.

Substitutions on the imidazole ring play a crucial role in defining the therapeutic potential. For instance, in related imidazole derivatives, the introduction of various substituents can lead to a range of activities, including antimicrobial and anticancer effects. nih.govnih.govtci-thaijo.org The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the ring can drastically alter the compound's interaction with biological targets. tci-thaijo.org For example, substitution with a benzene (B151609) ring can confer hydrogen bond donor properties, while hydrophobic rings or long aliphatic chains can lead to anticonvulsant and anti-inflammatory activities. tci-thaijo.org In a series of pyrrolidinone and piperidinone derivatives, an imidazole side-chain was found to be essential for aromatase inhibitory activity. nih.gov Compounds lacking the imidazole ring were inactive, highlighting its importance for this specific biological function. nih.gov

Similarly, modifications to the pyrrolidine ring have a profound impact on the pharmacological profile. The pyrrolidine scaffold is valued in drug discovery for its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. nih.gov Substitutions on the pyrrolidine ring can influence its basicity and conformational puckering, which in turn affects binding to target proteins. nih.gov For instance, in a study of pyrrolidine-based ST2 inhibitors, substitutions on the pyrrolidine ring were explored to enhance inhibitory activity and metabolic stability. figshare.com In a different series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov Furthermore, the stereochemistry of substituents on the pyrrolidine ring is critical; for example, a cis-configuration of substituents at the 3 and 4 positions was preferred for certain PPARα/γ dual agonists. nih.gov

The following table summarizes the effects of substitutions on related scaffolds, providing insights into potential modifications for the this compound core.

ScaffoldSubstitution PositionSubstituent TypeImpact on Biological ActivityReference
Imidazole DerivativesImidazole RingBenzene RingActs as hydrogen bond donor tci-thaijo.org
Imidazole DerivativesImidazole RingHydrophobic Ring/Aliphatic ChainLeads to anticonvulsant and anti-inflammatory activity tci-thaijo.org
Pyrrolidinone/PiperidinoneC-3 PositionImidazole Side-ChainEssential for aromatase inhibitory activity nih.gov
Pyrrolidine SulfonamidesPyrrolidine Ring (Position 3)FluorophenylImproved in vitro potency nih.gov
Oxybenzyl Pyrrolidine AcidsPyrrolidine Ring (Positions 3 & 4)cis-Configuration of SubstituentsPreferred for PPARα/γ dual agonism nih.gov

Role of Linker Moiety in Pharmacological Profile

The methylene (B1212753) linker (-CH₂-) connecting the pyrrolidine and imidazole rings is a key structural element that dictates the spatial orientation of these two heterocyclic moieties. While direct SAR studies on the linker in this compound are not extensively documented in the provided results, inferences can be drawn from related structures. The flexibility and length of this linker are critical for allowing the terminal heterocyclic rings to adopt an optimal conformation for binding to a biological target.

Stereochemical Influences on Activity

Stereochemistry is a paramount factor in the biological activity of chiral molecules containing a pyrrolidine ring. The non-planar, puckered nature of the pyrrolidine ring allows for different spatial arrangements of its substituents, which can lead to stereoisomers with distinct pharmacological profiles. nih.gov

In a study on imidazo[1,2-a]pyridine (B132010) derivatives, the stereochemistry of substituents was a key consideration in the design of potent Nek2 inhibitors. nih.gov Similarly, for pyrrolidine-based inhibitors, the stereochemistry at multiple positions was found to be necessary for their inhibitory activity. mdpi.com The spatial orientation of substituents can govern the binding mode to enantioselective proteins, leading to significant differences in the biological effects of different stereoisomers. nih.gov For instance, in a series of RORγt agonists, the transposition of a methyl group from the C3 to the C4 position on the pyrrolidine ring resulted in a loss of potency. nih.gov This underscores the high degree of stereochemical sensitivity in the interaction between small molecules and their protein targets.

Comparative Analysis with Related Heterocyclic Scaffolds

The this compound scaffold can be compared with other heterocyclic structures to understand its unique pharmacological potential.

Imidazo[1,2-a]pyridines : These fused heterocyclic compounds have been investigated as Nek2 inhibitors for the treatment of gastric cancer. nih.gov Like the imidazole in our target compound, the imidazo[1,2-a]pyridine core provides a key structural motif for biological activity, and substitutions on this ring system are critical for potency. nih.gov

Pyrrole-based Analogs : A direct comparison can be made with 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole, which has been studied as a basis for ST2 inhibitors. figshare.com The replacement of the imidazole ring with a pyrrole (B145914) ring alters the electronic properties and hydrogen bonding capabilities of the molecule, which can lead to different biological targets and activities. While pyrrole is a five-membered aromatic heterocycle like imidazole, it has only one nitrogen atom, affecting its basicity and potential interactions. nih.gov

Benzimidazoles : Benzimidazole (B57391) derivatives, where the imidazole ring is fused to a benzene ring, are another important class of heterocyclic compounds with a wide range of biological activities, including as monoacylglycerol lipase (B570770) inhibitors. nih.govresearchgate.net The extended aromatic system of benzimidazole compared to imidazole can lead to enhanced van der Waals or pi-stacking interactions with protein targets.

Pyrrolidin-2-one Derivatives : Compounds where the pyrrolidine ring is oxidized to a pyrrolidin-2-one (a lactam) have also been synthesized and evaluated for biological activity. nih.gov For instance, pyrrolidin-2-one linked benzofused heterocycles have shown promise as antinociceptive agents. nih.gov The presence of the carbonyl group in the pyrrolidin-2-one ring alters its hydrogen bonding capacity and conformational properties compared to the parent pyrrolidine ring.

The following table provides a comparative overview of these related scaffolds.

Heterocyclic ScaffoldKey Structural FeatureNotable Biological ActivitiesReference
Imidazo[1,2-a]pyridineFused imidazole and pyridine (B92270) ringsNek2 inhibition, anticancer nih.gov
2-(Pyrrolidin-1-ylmethyl)-1H-pyrrolePyrrole ring instead of imidazoleST2 inhibition figshare.comresearchgate.net
Benzimidazole DerivativesImidazole ring fused to a benzene ringMonoacylglycerol lipase inhibition, antimicrobial nih.govresearchgate.net
Pyrrolidin-2-one DerivativesPyrrolidine ring oxidized to a lactamAntinociceptive, antibacterial nih.gov

This comparative analysis highlights how the specific combination of an imidazole ring and a pyrrolidine ring, connected by a methylene linker, provides a unique structural framework with its own distinct potential for biological activity.

Applications in Chemical Biology and Material Science

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules designed to interact with specific protein targets, enabling the study of their biological functions. The development of such probes is a critical step in drug discovery and chemical biology. While direct studies on 2-(pyrrolidin-1-ylmethyl)-1H-imidazole as a chemical probe are not extensively documented, its constituent parts, particularly the pyrrolidine (B122466) core, are central to this field. Research into densely functionalized pyrrolidine-containing natural products, such as pretazettine, aims to leverage these complex scaffolds to develop new chemical probes for anticancer research. grantome.com The objective is to utilize synthetic work on such bioactive molecules to create tools that can explore biological activities against clinically relevant tumor cell lines. grantome.com This approach highlights the potential of the pyrrolidine framework, a key component of this compound, as a foundational element for creating sophisticated molecular probes. grantome.com

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating a vast number of diverse molecules, which can then be screened for biological activity. This method relies on a central molecular scaffold to which various chemical appendages are attached. Both the pyrrolidine and imidazole (B134444) moieties are highly prized scaffolds in this context. Mixture-based synthetic combinatorial libraries, for instance, have been used to screen millions of compounds for antibacterial activity against ESKAPE pathogens. nih.gov In one such study, a library based on a pyrrolidine bis-cyclic guanidine (B92328) scaffold was identified as having strong antibacterial properties. nih.gov

The imidazole ring is also a common feature in combinatorial syntheses. For example, a rapid combinatorial approach has been developed for synthesizing tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones using 2-aminobenzimidazole (B67599) as a key building block. researchgate.net Furthermore, libraries of pyrrole-imidazole polyamides have been synthesized to create small molecules that can bind to DNA and modulate gene expression. The versatility of both the pyrrolidine and imidazole rings as foundational structures in creating large, diverse chemical libraries underscores the potential of this compound as a valuable scaffold for future drug discovery efforts. nih.govresearchgate.net

Applications in Asymmetric Catalysis as Chiral Ligands

The chiral nature of many pyrrolidine derivatives makes them exceptional candidates for ligands in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral molecule. nih.gov The pyrrolidine scaffold, particularly when derived from natural amino acids like proline, is a leading organocatalyst structure. nih.gov

A structurally analogous compound, (S)-2-(pyrrolidin-2-yl)-1H-imidazole (referred to as ligand IV in a study), has been effectively used to form a copper(II) complex for catalyzing asymmetric Henry reactions. nih.gov In these reactions, the chiral ligand directs the formation of one enantiomer over the other, a critical process in synthesizing pure, active pharmaceutical ingredients. The study demonstrated moderate to high enantioselectivity for various aldehydes. For instance, the reaction involving benzaldehyde (B42025) resulted in a 97% conversion with a 50% enantiomeric excess (ee) of the (S)-product. nih.gov However, the catalytic activity was noted to be lower than that of similar tetrazole-based ligands, a difference attributed to the lower acidity of the protonated 1H-imidazole ring. nih.gov

The results from these asymmetric Henry reactions highlight the utility of the chiral pyrrolidinyl-imidazole framework in catalysis.

Table 1: Asymmetric Henry Reactions Catalyzed by a Copper(II) Complex of a Chiral Pyrrolidinyl-Imidazole Ligand Data sourced from Čaplovičová et al., 2024. nih.gov

Aldehyde (R) Conversion (%) Enantiomeric Excess (ee, %)
Ph 97 50 (S)
4-NO₂C₆H₄ 99 37 (S)
2-CH₃OC₆H₄ 99 55 (S)
4-ClC₆H₄ 91 50 (S)
2-thienyl 99 36 (S)
naphth-2-yl 98 46 (S)
PhCH₂CH₂ 92 50 (S)
t-Bu 40 52 (S)
iPr 75 49 (S)

Exploration in Novel Functional Materials, including Ionic Liquids

Functional materials with tailored properties are in high demand for various technological applications. The imidazole ring is a cornerstone in the development of ionic liquids (ILs), which are salts with low melting points that are explored as green solvents and functional materials. mdpi.com Imidazole-based ILs have been investigated for a wide range of uses, including as antimicrobial agents. nih.govsemanticscholar.org Studies have shown that the toxicity of imidazolium (B1220033) chloride ILs against Staphylococcus aureus is related to the length of the alkyl side chain on the imidazole ring. nih.gov

The combination of an imidazole core with a pyrrolidine substituent in this compound makes it an attractive precursor for novel ILs. Beyond ILs, the imidazole moiety serves as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage and separation. For example, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene has been used to create MOFs with excellent CO₂ adsorption capacity. mdpi.com The structural attributes of this compound suggest its potential as a building block for creating new functional materials with unique chemical and physical properties.

Building Blocks for Complex Organic Molecules

In medicinal chemistry and organic synthesis, complex target molecules are often constructed from smaller, pre-functionalized building blocks. The this compound framework is an archetypal example of such a building block, combining two highly valuable heterocyclic systems.

The pyrrolidine ring is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov Its non-planar, three-dimensional structure is highly advantageous for exploring pharmacophore space, and its chirality, often derived from L-proline, makes it a frequent choice for producing stereochemically defined compounds. nih.gov The pyrrolidine nucleus is not only a component of many bioactive compounds but is also widely used as a ligand and organocatalyst. nih.gov

Similarly, the imidazole ring is considered a "privileged structure" in medicinal chemistry. mdpi.com It is a core component of many natural products, including the amino acid histidine, and serves as an important synthon in the development of new drugs with a wide range of biological activities. nih.gov The synthesis of functionalized imidazoles is a key strategy for creating building blocks for molecules with pharmaceutical interest. mdpi.comresearchgate.netnih.govnih.gov The dual presence of these two powerful heterocyclic building blocks in a single, readily accessible molecule makes this compound a highly valuable and versatile starting material for the synthesis of more complex and potentially bioactive molecules. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.